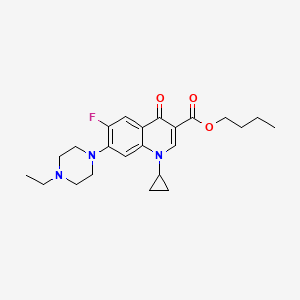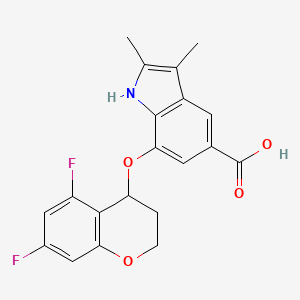
7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a difluorochroman moiety linked to an indole carboxylic acid, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid involves multiple steps, starting from readily available precursors. One common method involves the preparation of ®-5,7-difluorochroman-4-ol from 5,7-difluorochroman-4-one through an asymmetric reduction reaction using ketoreductase, coenzyme, and a coenzyme circulating system . The resulting intermediate is then subjected to further reactions to introduce the indole and carboxylic acid functionalities.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid involves its interaction with specific molecular targets. The compound acts as a potassium-competitive acid blocker (P-CAB), inhibiting the gastric H+/K±ATPase enzyme. This inhibition reduces gastric acid secretion, making it effective in treating acid-related gastrointestinal disorders . The binding of the compound to the enzyme is reversible and competitive with potassium ions .
Comparación Con Compuestos Similares
Similar Compounds
Tegoprazan: A potassium-competitive acid blocker with a similar mechanism of action.
Vonoprazan: Another P-CAB that inhibits gastric H+/K±ATPase through a different mechanism than traditional proton pump inhibitors.
Uniqueness
7-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-5-carboxylic Acid is unique due to its specific chemical structure, which combines a difluorochroman moiety with an indole carboxylic acid. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C20H17F2NO4 |
|---|---|
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
7-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2,3-dimethyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C20H17F2NO4/c1-9-10(2)23-19-13(9)5-11(20(24)25)6-17(19)27-15-3-4-26-16-8-12(21)7-14(22)18(15)16/h5-8,15,23H,3-4H2,1-2H3,(H,24,25) |
Clave InChI |
RLHLNDSVNUKPCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
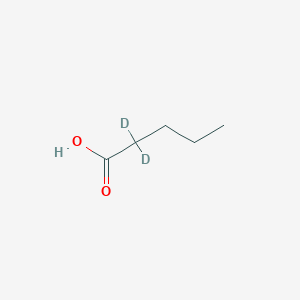

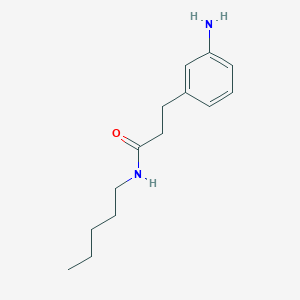


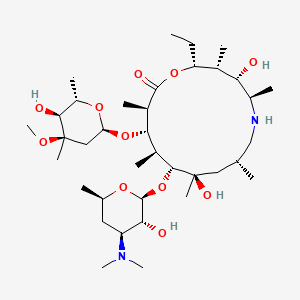
![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)
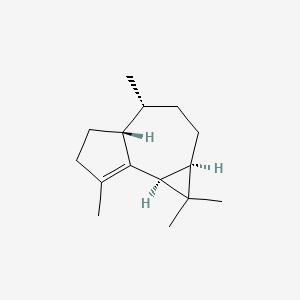



![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
